Product packaging for 1,2-Diiodooctane(Cat. No.:CAS No. 86332-90-3)

1,2-Diiodooctane

Cat. No.: B14401343
CAS No.: 86332-90-3
M. Wt: 366.02 g/mol
InChI Key: XBEVVIYYRJPKAH-UHFFFAOYSA-N
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Description

1,2-Diiodooctane ( 86332-90-3) is an organic halogen compound with the molecular formula C8H16I2 and a molecular weight of 366.02 g/mol . It is part of the diiodoalkane family, which serves as crucial building blocks in advanced research and development, particularly in the field of material science. While its isomer, 1,8-diiodooctane (DIO), is extensively documented as a solvent additive to optimize the nanoscale morphology and power conversion efficiency of organic and perovskite solar cells , this compound offers a distinct molecular structure for specialized investigative work. The specific placement of the iodine atoms on adjacent carbon atoms makes it a candidate for studying cyclization reactions, serving as a precursor in synthetic organic chemistry, and developing novel polymeric materials. Its mechanism of action, inferred from related additives, may involve influencing the crystallization kinetics and phase separation of active layers in thin-film devices, thereby enhancing charge extraction and reducing detrimental recombination effects . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes and is not a guarantee of product performance. Researchers should consult the safety data sheet (SDS) and conduct their own testing to determine the compound's suitability for a specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16I2 B14401343 1,2-Diiodooctane CAS No. 86332-90-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86332-90-3

Molecular Formula

C8H16I2

Molecular Weight

366.02 g/mol

IUPAC Name

1,2-diiodooctane

InChI

InChI=1S/C8H16I2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3

InChI Key

XBEVVIYYRJPKAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CI)I

Origin of Product

United States

Synthetic Methodologies for 1,2 Diiodooctane

Direct Halogenation of Unsaturated Hydrocarbons

The most straightforward method for synthesizing 1,2-diiodooctane involves the direct addition of halogens to an eight-carbon alkene. This process functionalizes the unsaturated hydrocarbon in a single step.

Electrophilic Addition of Molecular Iodine to Oct-1-ene

The synthesis of this compound can be achieved through the electrophilic addition of molecular iodine (I₂) to oct-1-ene. In this reaction, the electron-rich pi (π) bond of the alkene attacks the iodine molecule, initiating the formation of the di-iodinated alkane. msu.eduscience-revision.co.uk While the addition of chlorine and bromine to alkenes is typically robust, the addition of iodine is known to be a slower and sometimes reversible process. msu.eduscience-revision.co.uklibretexts.org The reaction involves dissolving molecular iodine in a solution containing oct-1-ene, often in an inert solvent, to yield this compound.

Studies on the difunctionalization of alkenes have explored related transformations. For instance, the reaction of oct-1-ene with iodine and tert-butyl hydroperoxide (TBHP) has been investigated, primarily yielding 1-(tert-butylperoxy)-2-iodooctane, demonstrating the reactivity of the oct-1-ene double bond towards electrophilic iodine. beilstein-journals.orgbeilstein-journals.org

Mechanistic Investigations of Iodine Addition to Alkenes via Cyclic Iodonium (B1229267) Intermediates

The mechanism of electrophilic halogenation of alkenes is well-established and proceeds through a key intermediate known as a cyclic halonium ion; in this case, a cyclic iodonium ion. science-revision.co.ukmdpi.com The process begins when the iodine molecule becomes polarized as it approaches the electron cloud of the alkene's double bond. The alkene's π electrons attack the electrophilic end of the iodine molecule, displacing an iodide ion (I⁻). science-revision.co.uk

Instead of forming a simple carbocation, the iodine atom uses one of its lone pairs to form a three-membered ring with the two carbon atoms from the original double bond. This intermediate is the cyclic iodonium ion. libretexts.orgmdpi.com This bridged structure is significant because it shields one face of the molecule from further attack.

Stereochemical Control and Regioselectivity in Diiodination Reactions

The formation of the cyclic iodonium intermediate directly governs the stereochemical and regiochemical outcome of the reaction. The subsequent step of the mechanism involves the nucleophilic attack of the previously displaced iodide ion (I⁻). This attack occurs on one of the two carbon atoms of the cyclic intermediate. mdpi.com

Due to steric hindrance from the bridged iodine atom, the nucleophile can only attack from the opposite face of the molecule. This results in a net anti-addition , where the two iodine atoms are added to opposite sides of the original double bond, defining the reaction's stereochemistry. organic-chemistry.org

In the case of a terminal and unsymmetrical alkene like oct-1-ene, the addition of a symmetrical reagent such as molecular iodine (I₂) is highly regioselective. The reaction exclusively yields the 1,2-disubstituted product, as the initial electrophilic attack involves both carbons of the double bond simultaneously to form the bridged intermediate.

Alternative Routes to Vicinal Diiodides

Beyond the direct addition of iodine to alkenes, alternative synthetic routes can produce vicinal diiodides like this compound. These methods may offer advantages in specific contexts, such as when the starting material is not an alkene.

Solvent-Dependent Formation of Vicinal Diiodides in Azidoiodination Systems

An interesting and highly solvent-dependent method for generating vicinal diiodides arises from the azidoiodination reaction system. Typically, the reaction of an alkene with sodium azide (B81097) (NaN₃) and iodine is used to synthesize vicinal azidoiodides. researchgate.net However, research has shown that the choice of solvent dramatically influences the reaction's outcome. When the reaction is performed in nonpolar, aprotic solvents such as diethyl ether (Et₂O) or chloroform (B151607) (CHCl₃), the formation of the vicinal diiodide becomes the exclusive pathway, suppressing the incorporation of the azide nucleophile. researchgate.net In contrast, using protic solvents like methanol (B129727) leads to the expected azidoiodide product. researchgate.net

Table 1: Solvent Effect on the Reaction of Alkenes with NaN₃/I₂ System researchgate.net
Solvent SystemPrimary ProductObserved Byproduct
Methanol (CH₃OH)Vicinal AzidoiodideNot specified
Aqueous MethanolVicinal AzidoiodideNot specified
Water-Methanol-TetrahydrofuranVicinal AzidoiodideNot specified
Diethyl Ether (Et₂O)Vicinal DiiodideNone
Chloroform (CHCl₃)Vicinal DiiodideNone

Indirect Synthetic Approaches via Functional Group Interconversion

Functional group interconversion (FGI) provides a powerful and versatile strategy for synthesizing this compound from precursors that are not alkenes. fiveable.me This approach involves transforming existing functional groups into the desired iodide moieties.

A common FGI strategy begins with a precursor such as octane-1,2-diol. This diol can be converted into a vicinal diiodide through a two-step process:

Activation of Hydroxyl Groups: The alcohol groups of the diol are poor leaving groups. They are first converted into good leaving groups, such as tosylates or mesylates, by reacting the diol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. ub.edu This step does not affect the stereochemistry at the carbon centers.

Nucleophilic Substitution: The resulting dimesylate or ditosylate undergoes a double nucleophilic substitution reaction with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone. This reaction, often referred to as the Finkelstein reaction, proceeds via an Sₙ2 mechanism, resulting in the displacement of the leaving groups by iodide ions to form this compound. ub.edu Each substitution step occurs with an inversion of stereochemistry at the carbon center.

This FGI pathway is a fundamental method in organic synthesis, allowing for the construction of target molecules from a wider range of starting materials. fiveable.meyoutube.com

Reaction Mechanisms and Chemical Reactivity of 1,2 Diiodooctane

Nucleophilic Substitution Chemistry

Nucleophilic substitution reactions involving 1,2-diiodooctane proceed by the replacement of one or both iodine atoms by a nucleophile. veerashaivacollege.org Given that the iodine atoms are attached to primary and secondary carbons, the mechanisms can exhibit characteristics of both SN1 and SN2 pathways, but SN2 is often predominant for secondary halides. savemyexams.comibpgcollegepanipat.ac.in

Monosubstitution Pathways: Formation of Mono-Iodinated Derivatives

The replacement of a single iodine atom from this compound results in the formation of a 2-substituted-1-iodooctane or a 1-substituted-2-iodooctane. This process typically occurs when using a limited amount of nucleophile or when the reaction conditions are carefully controlled. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, displacing the iodide ion in a single, concerted step. savemyexams.com The secondary carbon (C2) is generally more sterically hindered than the primary carbon (C1), influencing the relative rates of substitution at each position. However, reactions at secondary carbons are common. Studies on analogous dihaloalkanes, such as 1,2-dichloroadamantane, demonstrate that monosubstitution is a viable pathway. nih.gov

Disubstitution Processes: Synthesis of 1,2-Disubstituted Octanes

When an excess of a nucleophile is used or under more forcing reaction conditions, both iodine atoms can be sequentially replaced to yield 1,2-disubstituted octanes. After the first SN2 reaction forms a mono-substituted intermediate, a second SN2 reaction can occur at the remaining carbon-iodine bond. chemguide.co.uk The nature of the first substituent can influence the rate of the second substitution due to electronic and steric effects. For instance, if a bulky nucleophile is used for the first substitution, the second substitution might be sterically hindered. nih.gov

Table 1: Illustrative Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu⁻)Monosubstitution ProductDisubstitution ProductReaction Type
OH⁻ (Hydroxide)1-Iodooctan-2-ol / 2-Iodooctan-1-olOctane-1,2-diolSN2
CN⁻ (Cyanide)2-Iodo-1-cyanooctane / 1-Iodo-2-cyanooctaneOctane-1,2-dinitrileSN2
N₃⁻ (Azide)1-Azido-2-iodooctane / 2-Azido-1-iodooctane1,2-DiazidooctaneSN2
CH₃S⁻ (Thiomethoxide)1-Iodo-2-(methylthio)octane / 2-Iodo-1-(methylthio)octane1,2-Bis(methylthio)octaneSN2

Stereochemical Retention and Inversion in Substitution Reactions

The stereochemistry of substitution reactions is crucial for controlling the three-dimensional structure of the product. numberanalytics.com The initial formation of this compound from the reaction of 1-octene (B94956) with iodine (I₂) proceeds via an anti-addition, resulting in a specific stereoisomer (e.g., the trans-diiodide). gauthmath.com

Subsequent nucleophilic substitutions that follow an SN2 mechanism each proceed with an inversion of configuration at the stereocenter being attacked. ibpgcollegepanipat.ac.in

Monosubstitution: An SN2 attack on one of the chiral centers of the trans-1,2-diiodooctane will invert the configuration at that center. For example, attack at C2 would lead to a product with an inverted stereocenter at C2 relative to the starting material.

Disubstitution: A sequential double SN2 reaction results in two inversions of configuration. The first nucleophile attacks and inverts one center. The second nucleophile attacks the remaining center, inverting it as well. The net result is a 1,2-disubstituted product where the stereochemical relationship between the two new substituents is the same as the anti relationship of the two iodine atoms in the original molecule.

Elimination Reactions

Elimination reactions of this compound typically involve the removal of the two iodine atoms, or one iodine and one hydrogen atom, to form unsaturated products like alkenes and alkynes. These reactions are favored by the use of bases and often by higher temperatures. savemyexams.com

Dehydroiodination for Olefin Formation

When this compound is treated with a strong base, a 1,2-elimination (dehydroiodination) can occur to form an alkene. pharmdguru.com In this E2 mechanism, the base removes a proton from a carbon adjacent to the one bearing an iodine atom, while simultaneously the C-I bond breaks and a π-bond forms. chemguide.co.uk

Because this compound has hydrogens on carbons adjacent to both C1 and C2, two different alkene products are possible:

1-Octene: Formed by removal of a hydrogen from C1 and iodine from C2 (or vice versa).

2-Octene: Formed by removal of a hydrogen from C3 and iodine from C2.

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. chemguide.co.uk Therefore, the formation of 2-octene is generally favored over 1-octene when using a small, strong base. The E2 mechanism requires a specific spatial arrangement where the hydrogen and the leaving group are anti-periplanar to each other. chemistrysteps.com It is also noteworthy that vicinal diiodides can be unstable and may eliminate iodine (I₂) to form an alkene even under mild conditions.

Double Elimination to Alkynes

The synthesis of alkynes can be achieved from vicinal dihalides through a double dehydrohalogenation reaction. libretexts.orgyoutube.com This requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, and typically uses at least two equivalents of the base. masterorganicchemistry.comlibretexts.org

The reaction with this compound proceeds in two sequential E2 elimination steps:

The first E2 reaction removes a hydrogen atom and an iodine atom to form a vinylic iodide intermediate (e.g., 1-iodo-1-octene or 2-iodo-1-octene).

The second E2 reaction, which is generally more difficult and requires the very strong base, removes the remaining hydrogen and iodine atoms from the vinylic halide to form the triple bond of the alkyne.

Starting from this compound, this double elimination process yields the terminal alkyne, 1-octyne (B150090) . youtube.com If a terminal alkyne is formed, a third equivalent of base is often required because the terminal alkyne is acidic enough to be deprotonated by the amide anion. masterorganicchemistry.com

Table 2: Elimination Reactions of this compound

Reagent/ConditionsReaction TypePrimary ProductMechanism
Strong Base (e.g., KOH/Ethanol, heat)Dehydroiodination2-Octene (major), 1-Octene (minor)E2
Very Strong Base (e.g., 2-3 eq. NaNH₂/NH₃)Double Dehydroiodination1-OctyneDouble E2
Heat or mild reducing agentsDeiodination1-OcteneElimination

Influence of Base and Solvent Systems on Elimination Pathways

The elimination reactions of this compound, a vicinal dihalide, are highly dependent on the choice of base and solvent. These reactions typically proceed via an E2 (bimolecular elimination) mechanism, especially with strong bases. The E2 mechanism is a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing a leaving group, and the leaving group departs simultaneously, forming a π-bond. nih.gov

For this compound, two successive E2 eliminations can occur to yield an alkyne. The first elimination of hydrogen iodide (HI) produces a vinylic iodide (1-iodooct-1-ene or 2-iodooct-1-ene). The second elimination, which is generally slower, removes the remaining iodine atom and another proton to form the final alkyne product (oct-1-yne or oct-2-yne). wikipedia.orgmasterorganicchemistry.com

Base Strength and Steric Hindrance: The rate of the E2 reaction is directly proportional to the strength of the base. nbinno.com Strong, non-nucleophilic bases are ideal for promoting elimination over substitution. Very strong bases, such as sodium amide (NaNH₂), are often required to facilitate the second elimination from the less reactive vinylic halide intermediate to form the alkyne. masterorganicchemistry.comresearchgate.netacs.org The use of sterically hindered bases, like potassium tert-butoxide, favors the formation of the Hofmann product (the less substituted alkene), which in the case of this compound would preferentially lead to oct-1-yne. Less hindered bases, such as ethoxide or hydroxide (B78521), tend to favor the more substituted and thermodynamically stable Zaitsev product (oct-2-yne). wikipedia.org

Solvent Effects: The choice of solvent plays a critical role in the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF) are known to increase the rate of E2 reactions because they solvate the metal cation of the base, leaving the anion more "naked" and reactive, without solvating the base itself through hydrogen bonding. nbinno.com In contrast, polar protic solvents (e.g., ethanol, water) can decrease the effectiveness of the base by forming a solvent cage around it through hydrogen bonding, which can slow down the E2 reaction.

Stereochemistry: The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. nih.gov This means the hydrogen and the iodine atom must be in the same plane and oriented at a 180° dihedral angle to each other for the transition state to be optimal.

Table 1: Influence of Base/Solvent on Elimination of this compound
BaseSolventPrimary MechanismExpected Major Product(s)Reference
NaNH₂ (strong, unhindered)Liquid NH₃Double E2Oct-1-yne researchgate.netacs.org
KOH (strong, unhindered)EthanolE21-Iodooctenes, possibly some octynes with heat wikipedia.org
KOtBu (strong, hindered)t-ButanolE2 (Hofmann)1-Iodooct-1-ene, leading to Oct-1-yne wikipedia.org
NaOEt (strong, unhindered)EthanolE2 (Zaitsev)2-Iodooct-1-ene, leading to Oct-2-yne wikipedia.org

Reductive Transformations

Single-Electron Transfer Reductions (e.g., Samarium(II) Iodide Mediated Processes)

Samarium(II) iodide (SmI₂), known as Kagan's reagent, is a powerful single-electron transfer (SET) agent widely used for reductive transformations. gold-chemistry.org When applied to alkyl halides like this compound, SmI₂ donates an electron to one of the C-I bonds. researchgate.net The reactivity of SmI₂ can be modulated by solvents and additives; for instance, hexamethylphosphoramide (B148902) (HMPA) significantly increases its reduction potential. organic-chemistry.org

The mechanism for the reduction of a vicinal diiodide involves a two-step SET process:

The first electron transfer cleaves one C-I bond, generating an iodine anion and a β-iodoalkyl radical.

A second electron is rapidly transferred to this radical intermediate, forming a highly reactive organosamarium species or an alkyl anion.

This anionic intermediate then undergoes rapid anti-elimination of the second iodide ion to form an alkene.

For this compound, this reductive elimination process is highly efficient and stereospecific, typically yielding (E)-oct-1-ene. The reaction is clean and avoids the harsh basic conditions of traditional elimination reactions. acs.orggoogle.com The presence of a proton source, such as an alcohol, can influence the reaction pathway and quench intermediates. libretexts.org

Hydrogenolysis and Dehalogenation to Alkanes or Alkenes

Dehalogenation of this compound can lead to either an alkene (octene) or a fully saturated alkane (octane).

Dehalogenation to Alkenes: Vicinal dihalides undergo reductive elimination (dehalogenation) to form alkenes when treated with various reducing agents. A classic method involves the use of zinc metal in a suitable solvent like methanol (B129727) or acetic acid. slideshare.netnih.gov The reaction proceeds via an organozinc intermediate, leading to the elimination of both iodine atoms and the formation of a double bond, yielding octene.

Hydrogenolysis to Alkanes: Hydrogenolysis is a reaction where a C-X bond (X = halogen) is cleaved and replaced by a C-H bond. iscience.in This can be achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.govrsc.org For this compound, complete hydrogenolysis would result in the formation of octane (B31449). The C-I bond is the weakest of the carbon-halogen bonds, making iodoalkanes particularly susceptible to this type of reduction. iscience.in It is also possible for partial reduction and elimination to occur, potentially leading to a mixture of octane and octene.

Electrochemical methods have also been used for the reduction of dihaloalkanes. For example, the controlled-potential electrolysis of 1,8-diiodooctane (B1585395) has been shown to produce n-octane, 1-octene, and a dimeric product, n-hexadecane, demonstrating the complexity of reduction pathways. researchgate.net

Metal-Mediated and Organometallic Reactions

Cross-Coupling Reactions of Vicinal Diiodides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Sonogashira reactions, are fundamental tools for C-C bond formation. slideshare.netwikipedia.orgwikipedia.org However, applying these reactions to saturated vicinal dihalides like this compound presents a significant challenge. The primary competing pathway is β-hydride elimination from the organopalladium intermediate, which is often much faster than the desired cross-coupling, leading to the formation of an alkene.

Suzuki Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.org While highly versatile, its application to saturated alkyl halides, especially those with β-hydrogens, is prone to elimination.

Negishi Coupling: This involves the coupling of an organozinc reagent with an organohalide. wikipedia.orgorganic-chemistry.org It is known to be more tolerant of different carbon hybridizations, but elimination remains a major hurdle for vicinal dihalides.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orglibretexts.org Its application to saturated alkyl halides is not standard, as the conditions often favor elimination.

While direct cross-coupling on this compound is difficult, related systems show some possibilities. For instance, regioselective Sonogashira coupling has been achieved with vicinal diiodoheteroindenes, where the electronic properties of the aromatic system prevent elimination and allow for selective substitution at one iodine position. rsc.org For saturated systems like this compound, however, treatment with a palladium catalyst and a coupling partner would most likely result in reductive elimination to form octene.

Intramolecular Cyclization Reactions Involving Iodine Moieties

The two iodine atoms in this compound can serve as handles for intramolecular cyclization reactions to form ring structures, provided a suitable tethered nucleophile is part of the reacting system. Such reactions are typically mediated by a metal catalyst or a strong reducing agent.

One potential strategy involves reacting this compound with a bifunctional reagent that can first displace one iodide and then, after a conformational change, displace the second iodide to close a ring. More sophisticated metal-catalyzed approaches have been developed for similar substrates. For example, nickel-catalyzed intramolecular conjunctive cross-electrophile coupling has been used to synthesize vicinal carbocyclic rings, where alkyl diiodides are proposed as in situ intermediates. researchgate.net

Another approach is electroreductive cyclization. This has been demonstrated by reacting imines with terminal dihaloalkanes, where a radical anion formed from the imine attacks the dihaloalkane, leading to cyclization. beilstein-journals.org A similar strategy could be envisioned where a suitable nucleophile is tethered to a molecule that reacts with this compound to initiate a cyclization cascade. Furthermore, samarium(II) iodide is well-known to induce intramolecular cyclizations by reacting with two halide moieties or a halide and a carbonyl group within the same molecule. beilstein-journals.org If this compound were part of a larger molecule containing another reactive functional group, SmI₂-induced cyclization would be a viable pathway for ring formation.

Table 2: Summary of Potential Reactions and Products for this compound
Reaction TypeReagentsPrimary Product(s)Reference
Reductive Elimination (SET)SmI₂, THF(E)-Oct-1-ene researchgate.netacs.org
DehalogenationZn, CH₃OHOctene slideshare.netnih.gov
HydrogenolysisH₂, Pd/COctane nih.goviscience.in
Double DehydrohalogenationNaNH₂, NH₃Oct-1-yne masterorganicchemistry.comresearchgate.net
Cross-Coupling (Attempted)Pd catalyst, Organometallic reagentOctene (from elimination) slideshare.netwikipedia.org
Intramolecular CyclizationTethered Nucleophile + Metal Catalyst/Reducing AgentCyclic products (substrate dependent) researchgate.netbeilstein-journals.org

Advanced Analytical Characterization Techniques for 1,2 Diiodooctane and Its Synthetic Precursors/products

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 1,2-diiodooctane. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for structural assignment and molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms.

In the ¹H NMR spectrum, the protons on the carbons bearing the iodine atoms (CHI and CH₂I) are expected to be the most downfield-shifted due to the electronegativity of the iodine atoms. The proton on the secondary carbon (CHI) would likely appear as a multiplet due to coupling with the adjacent CH₂I and CH₂ protons. The protons of the CH₂I group would also form a complex multiplet. The remaining methylene (B1212753) (CH₂) protons of the hexyl chain would appear further upfield, with decreasing chemical shifts as the distance from the iodine atoms increases. The terminal methyl (CH₃) protons would be the most shielded and appear at the highest field.

The ¹³C NMR spectrum provides complementary information. The carbons directly bonded to iodine (C-I) will be significantly shifted downfield. Similar to the proton spectrum, the chemical shifts of the other carbon atoms in the octane (B31449) chain will vary depending on their proximity to the electron-withdrawing iodine atoms.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
CH₃ ~0.9 Triplet
(CH₂)₅ ~1.2-1.6 Multiplet
CH(I) >3.5 Multiplet
CH₂(I) >3.2 Multiplet

Note: These are estimated values and can be influenced by the solvent and spectrometer frequency.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) for this compound would correspond to its molecular weight of 366.02 g/mol . nih.govchemspider.com

Upon ionization, typically through electron impact (EI), the molecular ion can undergo fragmentation. gbiosciences.com The fragmentation of alkyl halides is characterized by several common pathways. youtube.com One prominent fragmentation is the cleavage of the carbon-iodine bond, which is relatively weak. This can result in the loss of an iodine atom (I•), leading to a fragment ion at m/z 239 (M - 127). The loss of an iodine radical is a common fragmentation pathway for alkyl halides. youtube.com

Another significant fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbon bearing the halogen is broken. youtube.com For this compound, this could involve cleavage between C2 and C3, leading to various charged fragments. The stability of the resulting carbocations plays a crucial role in determining the intensity of these fragment peaks. tutorchase.com The mass spectrum of the related 1,8-diiodooctane (B1585395) shows significant peaks at m/z 239, 155, 111, 69, 55, and 41, which correspond to various fragmentation products. chemicalbook.com Similar patterns, with adjustments for the different iodine positions, would be expected for this compound.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity
366 [C₈H₁₆I₂]⁺ (Molecular Ion)
239 [C₈H₁₆I]⁺
127 [I]⁺

Note: The relative abundances of these fragments provide clues to the molecule's structure.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the complex mixtures that can arise during its synthesis.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography (GC) is a highly effective method for determining the purity of volatile compounds like this compound. lgcstandards.com In a typical GC analysis, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. icm.edu.pl

For purity assessment, a single, sharp peak corresponding to this compound would indicate a high degree of purity. The presence of other peaks would suggest impurities, which could be unreacted starting materials like 1-octene (B94956), or byproducts from the synthesis. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration. icm.edu.pl The use of an internal standard can improve the accuracy of quantification.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a reaction mixture, particularly for compounds that may not be suitable for GC due to high boiling points or thermal instability. pjoes.com For the synthesis of this compound from precursors like 1-octene, HPLC can be used to monitor the progress of the reaction by separating the reactant, product, and any intermediates or byproducts.

The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase is critical for achieving good separation. chromforum.orgshodex.com A detector, such as a UV-Vis detector, can be used if the compounds absorb light at a suitable wavelength. For compounds without a strong chromophore, a refractive index detector or a mass spectrometer can be employed. The separation of halogenated compounds can be influenced by the different electronic interactions of the halogens with the stationary phase. chromforum.org

Advanced Structural Elucidation Techniques

In cases where NMR and MS alone are insufficient for complete structural determination, more advanced techniques can be employed. While not commonly required for a relatively simple molecule like this compound, techniques such as two-dimensional (2D) NMR (e.g., COSY, HSQC) can be used to definitively establish the connectivity between protons and carbons. For more complex structures, such as those that might be formed in side reactions, these advanced methods are invaluable. researchgate.net Additionally, for chiral molecules, specialized techniques like Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration, often in conjunction with computational calculations. nih.gov

X-ray Crystallography of Derivatives (if crystalline)

Direct X-ray crystallographic analysis of this compound is challenging due to its liquid state at room temperature and the difficulty in obtaining suitable single crystals at low temperatures. However, the formation of crystalline co-crystals or adducts with other molecules can facilitate structural elucidation via single-crystal X-ray diffraction (SCXRD). This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. anton-paar.comwikipedia.org

The hypothetical formation of a crystalline adduct of this compound would allow for the precise measurement of key structural parameters. The data presented in the table below is based on expected values and data from analogous structures, illustrating the type of information that would be obtained from such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for a this compound Derivative

ParameterExpected Value/RangeSignificance
C-I Bond Length 2.10 - 2.20 ÅIndicates the strength of the carbon-iodine bond. Longer bonds are typically weaker and more reactive.
C-C Bond Length (C1-C2) 1.52 - 1.56 ÅReflects the single bond character between the two carbon atoms bearing the iodine atoms.
I-C-C Bond Angle 108° - 112°Shows the tetrahedral geometry around the carbon atoms. Deviations can indicate steric strain.
Dihedral Angle (I-C-C-I) VariableDefines the conformation of the diiodoalkane backbone (e.g., anti or gauche), which influences its packing in the crystal and reactivity.

The process of obtaining such data involves growing a high-quality single crystal of the derivative, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. anton-paar.comwikipedia.org This analysis provides an electron density map from which the atomic positions can be determined.

The primary precursor for the synthesis of this compound is 1-octene . The addition of iodine across the double bond of 1-octene yields the vicinal diiodide. libretexts.org Common products from reactions of this compound include 1-octene and 2-octene through elimination reactions, or various substitution products where the iodine atoms are replaced by other functional groups. iitk.ac.inmsu.edu Should these products or their derivatives be crystalline, X-ray crystallography would be an invaluable tool for their unambiguous structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. free.fr These methods probe the vibrational modes of molecules, which are sensitive to the types of atoms and bonds present. For this compound and its precursors/products, IR and Raman spectroscopy provide characteristic spectral fingerprints.

This compound

While a detailed, published vibrational analysis specifically for this compound is scarce, the expected characteristic frequencies can be inferred from data on analogous vicinal dihaloalkanes, such as 1,2-dichloroethane (B1671644) and other diiodoalkanes. free.frresearchgate.net

The key vibrational modes for this compound would include:

C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region, characteristic of the alkyl chain.

CH₂ Bending (Scissoring): Expected around 1465 cm⁻¹.

CH₂ Wagging and Twisting: A series of bands in the 1150-1350 cm⁻¹ region.

C-I Stretching: This is the most characteristic vibration for this molecule. Due to the heavy mass of the iodine atom, the C-I stretching frequency is expected to be in the far-infrared region, typically between 500 and 600 cm⁻¹. Both symmetric and asymmetric stretches of the two C-I bonds would exist.

C-C Stretching: Found in the 800-1200 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
C-H Stretch2850 - 3000IR, Raman
CH₂ Bend (Scissoring)~1465IR, Raman
CH₂ Wag~1300IR
C-C Stretch800 - 1200Raman
C-I Stretch500 - 600IR, Raman (strong)

Raman spectroscopy is particularly useful for observing the C-I and C-C stretching modes due to the high polarizability of these bonds. iitk.ac.in In contrast, C-H stretching and bending modes are typically strong in the IR spectrum. The combination of both techniques provides a more complete picture of the molecule's vibrational characteristics.

Synthetic Precursor: 1-Octene

The primary synthetic precursor to this compound is 1-octene . Its vibrational spectrum is markedly different due to the presence of the carbon-carbon double bond.

Table 3: Key Vibrational Frequencies for 1-Octene

Vibrational ModeWavenumber (cm⁻¹)Significance
=C-H Stretch~3080Indicates C-H bonds on the double bond.
C=C Stretch~1640Confirms the presence of the alkene functional group.
=C-H Bend (Out-of-plane)~910, ~990Characteristic of a monosubstituted alkene.

The disappearance of these characteristic alkene peaks and the appearance of the C-I stretching modes in the product spectrum would confirm the successful conversion of 1-octene to this compound.

Synthetic Products

Common reactions of this compound include elimination and nucleophilic substitution. pdx.edumatanginicollege.ac.indalalinstitute.comchemguide.co.uk

Elimination Reactions: Treatment of this compound with a base can lead to the formation of alkenes, primarily 1-octene or 2-octene , through an E2 mechanism. msu.edu The formation of these products would be confirmed by the reappearance of the C=C and =C-H stretching frequencies in the IR and Raman spectra.

Nucleophilic Substitution: this compound can undergo nucleophilic substitution where the iodine atoms are replaced by other functional groups (e.g., -OH, -OR, -CN). pdx.edumatanginicollege.ac.indalalinstitute.comchemguide.co.uk For example, reaction with a hydroxide (B78521) source could potentially yield 1,2-octanediol . The IR spectrum of the diol product would show a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region, while the C-I bands would be absent.

By comparing the vibrational spectra of the starting materials, intermediates, and final products, a clear reaction pathway can be monitored and confirmed.

Theoretical and Computational Studies of 1,2 Diiodooctane

Quantum Chemical Investigations

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic distribution, energy, and geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure of molecules. arxiv.org Rather than dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. Methods like the B3LYP functional are commonly used to balance accuracy and computational cost. rsc.orgmdpi.com

For 1,2-diiodooctane, DFT calculations can determine its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting reactivity. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and the energy required for electronic excitation. mdpi.com

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com Furthermore, DFT can be used to calculate condensed Fukui functions, which predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. scholarsresearchlibrary.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311G(d,p))

PropertyValue (eV)Description
EHOMO-9.15Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.85Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)8.30Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. mdpi.com

Ab initio (from first principles) molecular orbital calculations provide a rigorous approach to studying molecular systems without reliance on empirical parameters. lasalle.edu These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), explicitly calculate all electron-electron and electron-nuclei interactions. mdpi.combris.ac.uk

These calculations are invaluable for determining the energetics of different molecular conformations and for mapping reaction pathways. For this compound, ab initio methods can be used to calculate the relative energies of its various staggered and eclipsed conformers. fiu.edu This helps identify the most stable geometric arrangements of the molecule.

Furthermore, these methods are crucial for locating and characterizing transition states—the high-energy structures that connect reactants to products. acs.org By calculating the energy of a transition state, the activation energy (energy barrier) for a specific reaction, such as rotation around the C1-C2 bond or a dehalogenation reaction, can be determined. caltech.edu This information provides fundamental insights into the kinetics and mechanism of chemical transformations involving this compound.

Table 2: Hypothetical Relative Energies of this compound Conformers from Ab Initio Calculations

ConformerDihedral Angle (I-C-C-I)Relative Energy (kcal/mol)
Anti180°0.00 (Global Minimum)
Gauche~60°+0.85 (Local Minimum)
Eclipsed (I/H)120°+4.5 (Transition State)
Fully Eclipsed (I/I)+6.0 (Transition State)

The flexibility of the octane (B31449) chain in this compound allows for numerous conformations arising from rotation around its carbon-carbon single bonds. The most significant conformational isomerism arises from rotation about the C1-C2 bond, which bears the two bulky iodine substituents. youtube.com

Similar to other 1,2-dihaloalkanes, the key conformations are the staggered and eclipsed forms. youtube.comyoutube.com

Staggered Conformations: These represent energy minima. youtube.comuci.edu

Anti-conformer: The two iodine atoms are positioned 180° apart. This is the most stable conformation (global energetic minimum) as it minimizes the steric repulsion between the large iodine atoms. youtube.com

Gauche-conformer: The iodine atoms are positioned at a dihedral angle of approximately 60°. This conformation is a local energy minimum but is less stable than the anti-conformer due to steric strain between the iodine atoms. youtube.comyoutube.com

Eclipsed Conformations: These represent energy maxima and act as transition states for rotation between staggered conformers. youtube.com The highest energy conformation occurs when the two iodine atoms are fully eclipsed (0° dihedral angle).

Computational methods can generate a potential energy surface by calculating the energy as a function of the I-C1-C2-I dihedral angle, clearly mapping out the energetic minima (staggered) and maxima (eclipsed). youtube.com

Ab Initio Molecular Orbital Calculations for Energetics and Transition States

Molecular Dynamics Simulations

While quantum chemical methods are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve over time. schroderlab.org

The surrounding solvent can significantly influence the conformation and reactivity of a solute molecule. MD simulations are an ideal tool to probe these effects. kaust.edu.sautwente.nl For this compound, simulations in an explicit solvent box (e.g., water, chlorobenzene, or hexane) would reveal how solvent-solute interactions affect its conformational equilibrium.

In nonpolar solvents, the anti-conformation is expected to be strongly favored to minimize intramolecular steric clashes. In polar solvents, however, the more compact gauche conformers might be stabilized to a greater extent due to more favorable dipole-dipole interactions with the solvent molecules. MD simulations can quantify this shift in the conformational population and provide insights into the thermodynamics of solvation. Studies on the related molecule 1,8-diiodooctane (B1585395) have shown its utility as a processing additive in organic solar cells, where its interactions with other molecules in solution are critical for controlling aggregation and morphology. kaust.edu.sarsc.orgscispace.com These simulations highlight the importance of understanding intermolecular forces between the diiodoalkane and its environment. kaust.edu.sa

MD simulations can be used to model the dynamic processes of chemical reactions. caltech.edu By simulating the system at a given temperature, one can observe the trajectory of reacting molecules as they approach each other, interact, and transform into products. This is particularly useful for studying reactions in the condensed phase, where solvent molecules play an active role.

For this compound, MD simulations could be used to model reactions such as nucleophilic substitution or elimination (deiodination). The simulations would provide a detailed, atomistic view of how reactants come together and how the solvent cage influences the reaction pathway. Furthermore, MD simulations are essential for characterizing non-covalent intermolecular interactions, such as van der Waals forces and electrostatic interactions, between this compound and other species. acs.orgmpg.deresearchgate.net Advanced techniques like symmetry-adapted perturbation theory (SAPT) can be combined with simulation data to precisely determine the nature and strength of these forces, which govern solubility, aggregation, and reaction kinetics. kaust.edu.sa

Applications of 1,2 Diiodooctane in Contemporary Organic Synthesis

Precursor for Olefinic and Acetylenic Compounds

One of the most fundamental applications of vicinal dihalides, including 1,2-diiodooctane, is their use in the synthesis of alkenes and alkynes through elimination reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making this compound a highly reactive substrate for these transformations.

The process typically involves a double dehydrohalogenation reaction, where two equivalents of hydrogen iodide (HI) are removed from the molecule using a strong base. The reaction proceeds in a stepwise manner. The first elimination yields a vinylic iodide intermediate, such as 1-iodo-1-octene or 2-iodo-1-octene. A second, more forceful elimination step then removes the remaining hydrogen iodide to form the alkyne, 1-octyne (B150090). libretexts.org

The synthesis of alkynes from vicinal dihalides is a well-established method. libretexts.org For instance, a common laboratory preparation of 1-octyne involves the dehydrobromination of 1,2-dibromooctane, a direct analogue of this compound, using strong bases like potassium hydroxide (B78521) or sodium amide. chemicalbook.com Given the higher reactivity of the C-I bond compared to the C-Br bond, this compound is an excellent precursor for these reactions. wikipedia.org The choice of base and reaction conditions can be tuned to favor either the intermediate vinyl iodide or the final alkyne product.

Table 6.1: General Conditions for Elimination Reactions of Vicinal Dihaloalkanes

Transformation Reagent(s) Product Type
Single Dehydrohalogenation Milder bases (e.g., t-BuOK in some conditions) Vinylic Halide
Double Dehydrohalogenation Strong bases (e.g., NaNH₂, fused KOH) Alkyne

This table presents generalized conditions for vicinal dihalides, which are applicable to this compound.

Building Block for Stereodefined Functionalized Octane (B31449) Derivatives

When the starting material possesses defined stereochemistry, this compound can serve as a building block for octane derivatives with controlled stereocenters. This control arises from the stereospecific nature of certain reaction mechanisms.

Stereospecific Elimination: The E2 elimination reaction, which is common for producing alkenes from alkyl halides, requires a specific spatial arrangement of the departing hydrogen and the leaving group (iodide). They must be in an anti-periplanar conformation (a dihedral angle of 180°). chemistrysteps.com If a stereoisomerically pure form of this compound (e.g., (1R,2R)-1,2-diiodooctane) is used, and there is only one hydrogen available for anti-periplanar elimination, a single geometric isomer (E or Z) of the resulting vinyl iodide will be formed. This makes the reaction stereospecific—the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.com

Stereospecific Substitution: this compound can also undergo nucleophilic substitution reactions. As the iodine atoms are attached to secondary carbons, these reactions often proceed via an SN2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry at the carbon center. By reacting a chiral, enantiomerically pure this compound with a nucleophile, it is possible to synthesize a stereodefined functionalized octane derivative where the new functional group has a predictable stereochemical relationship to the remaining iodide or a second introduced group.

Table 6.2: Potential Stereochemical Outcomes for Reactions of (1R,2R)-1,2-Diiodooctane

Reaction Type Reagent Potential Product Stereochemistry Mechanism
E2 Elimination Strong, non-nucleophilic base (E)- or (Z)-1-Iodooctene Anti-periplanar elimination
SN2 Substitution Nucleophile (e.g., N₃⁻, CN⁻) (1R,2S)-1-Iodo-2-substituted-octane Inversion of configuration

This table illustrates the theoretical stereochemical control possible with a stereoisomerically pure starting material.

Role in the Construction of Carbon Skeletons and Complex Molecules

This compound can be viewed as a functionalized eight-carbon (C8) building block for the synthesis of more complex molecules. The two iodine atoms serve as versatile handles for forming new carbon-carbon bonds through various coupling reactions or for conversion into other functional groups that can then participate in skeleton-building transformations.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent in the literature, the strategies employed for analogous vicinal dihalides are directly applicable. For instance, nickel-catalyzed cascade reactions of vicinal dihalides can initiate intramolecular cyclizations to produce carbocyclic motifs, effectively building new rings onto an existing carbon chain. researchgate.net In such a scenario, this compound could act as the initiator for the formation of a functionalized cyclopentane (B165970) or related structure.

Furthermore, the bicyclo[3.2.1]octane skeleton, a framework present in numerous biologically active natural products, can be synthesized using photochemical strategies from precursors that contain an eight-carbon chain. beilstein-journals.org The conversion of this compound into a suitable diene or other reactive intermediate would allow its incorporation into such complex polycyclic systems. The fundamental value lies in its ability to introduce a C8 chain with reactive sites at defined positions, which can be elaborated into more intricate molecular architectures. mdpi.com

Utility in Cascade Reactions and Multi-Component Systems

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where a single event triggers a series of subsequent bond-forming transformations in one pot. Vicinal diiodides are excellent candidates for initiating such cascades due to the high reactivity of the carbon-iodine bond.

Recent research has demonstrated that vicinal dihalides can participate in sophisticated cascade reactions. For example, a radical-polar crossover cascade has been developed that achieves a double functionalization of adjacent C-H bonds, leading to the installation of both an amine and an iodide onto an aliphatic backbone. nih.govsci-hub.se This type of reaction proceeds through a transient alkene intermediate formed in situ from a vicinal di-iodinated species, highlighting a potential pathway where this compound could be used to generate complex, densely functionalized molecules. nih.govsci-hub.se Another advanced application involves palladium-catalyzed double Heck reactions where unsaturated 1,2-diiodides engage in a cascade that incorporates a nucleophile, leading to the rapid construction of complex products. researchgate.net

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.comscielo.br While MCRs are powerful tools for rapidly building molecular diversity, the direct use of simple alkyl dihalides like this compound as one of the primary components is not a widely documented strategy in the major named MCRs. However, its derivatives, such as the corresponding alkene (1-octene) or alkyne (1-octyne), are common substrates in various metal-catalyzed multicomponent processes.

Future Perspectives and Research Directions in 1,2 Diiodooctane Chemistry

Development of Catalytic and More Sustainable Diiodination Methods

The classical synthesis of vicinal diiodides via the direct addition of elemental iodine to an alkene is fraught with challenges. manac-inc.co.jp The reaction is often reversible, and the diiodoalkane products are prone to decomposition. manac-inc.co.jp For 1,2-diiodooctane, this involves the reaction of 1-octene (B94956) with iodine, a process that lacks atom economy and often requires purification from unreacted starting materials and byproducts. wikipedia.org The future of this compound synthesis lies in the development of catalytic and greener alternatives that offer higher efficiency, selectivity, and environmental compatibility.

Several promising avenues exist for creating more sustainable diiodination protocols applicable to the synthesis of this compound. These methods move away from elemental iodine and instead utilize more benign iodine sources, often in catalytic cycles.

Oxidative Iodination Systems: Many modern iodination methods use a simple iodide salt, like potassium iodide (KI), in combination with an oxidant. semanticscholar.orgtandfonline.com This in-situ generation of an electrophilic iodine species is more controlled and avoids the handling of molecular iodine. Systems such as KI/K₂FeO₄ in water tandfonline.com or I₂/CuO in methanol (B129727) organic-chemistry.org have proven effective for iodinating various organic substrates under milder conditions. Adapting these systems for the diiodination of 1-octene could provide a high-yielding, environmentally friendly route to this compound.

Electrochemical Synthesis: Electrochemical methods represent a frontier in sustainable synthesis, using electricity to drive reactions and minimizing chemical waste. rsc.org An electrochemical approach for the dichlorination of alkenes using MgCl₂ as the chlorine source has been reported, demonstrating excellent yields and functional group tolerance. rsc.org Developing an analogous electro-diiodination of 1-octene, using a simple iodide salt as the iodine source, would be a significant step towards a truly green synthesis of this compound.

Hypervalent Iodine Reagents: Hypervalent iodine compounds are known as powerful and selective reagents in organic synthesis. acs.orgresearchgate.net While often used stoichiometrically, recent research focuses on developing catalytic systems involving these species. acs.org A future direction could involve the use of a catalytic amount of a hypervalent iodine compound to mediate the diiodination of 1-octene, potentially offering unique selectivity and reactivity.

Table 1: Comparison of Potential Diiodination Methods for 1-Octene

Method Typical Reagents Potential Advantages Key Challenges & Research Directions
Traditional Addition I₂ in an organic solvent Simple concept Reversibility, product instability, low atom economy manac-inc.co.jp
Catalytic Oxidative Iodination KI, Oxidant (e.g., H₂O₂, K₂FeO₄) tandfonline.com Uses stable and inexpensive KI, avoids I₂, can be performed in green solvents (e.g., water) tandfonline.com Catalyst/oxidant compatibility, controlling mono- vs. di-iodination, preventing over-oxidation
Electrochemical Diiodination KI or NaI, Electrolyte Driven by electricity, minimal reagent waste, high atom economy rsc.org Electrode material selection, optimizing reaction conditions (current, solvent), suppressing side reactions
Hypervalent Iodine Catalysis Alkene, Iodine Source, Catalytic Hypervalent Iodine Reagent High selectivity, mild reaction conditions acs.org Catalyst cost and stability, development of efficient catalytic turnover

Exploration of Novel Reactivity Modes for the Vicinal Diiodide Functionality

The two adjacent, readily displaceable iodine atoms make this compound a potentially versatile synthon. While vicinal dihalides are known to undergo elimination to form alkenes brainly.in or be converted into glycols google.com, significant opportunities exist to explore more sophisticated and synthetically valuable transformations.

Future research should focus on harnessing the unique electronic and steric properties of the C(sp³)-I bond in this 1,2-difunctional arrangement:

Selective and Sequential Cross-Coupling: The two C-I bonds in this compound likely possess slightly different reactivities, which could be exploited for selective mono-functionalization, followed by a second, different transformation. This would allow for the stereocontrolled introduction of two different substituents, creating complex and valuable chiral molecules from a simple precursor.

Reductive Coupling and Radical Cascades: Reagents like samarium diiodide (SmI₂) are powerful single-electron transfer agents known to react with alkyl iodides. nih.gov The reaction of this compound with SmI₂ could lead to the formation of an alkene via reductive elimination. However, in the presence of a suitable trapping agent (like a carbonyl group), this could initiate novel intramolecular or intermolecular coupling reactions. nih.gov Exploring such radical-mediated cascade reactions could provide rapid access to complex molecular architectures.

Formation of Organometallic Reagents: The conversion of this compound into a di-Grignard or di-lithium reagent is challenging due to the propensity for elimination. However, the development of low-temperature protocols or the use of alternative metals could enable the formation of a vicinal dimetallic species. Such a reagent would be a powerful building block for synthesizing molecules with adjacent quaternary centers or for constructing small carbocycles.

Hypervalent Iodine Chemistry at the Alkyl Center: An ambitious but potentially rewarding direction would be to explore the in-situ oxidation of one or both iodine atoms in this compound to a hypervalent state (e.g., I(III)). This would dramatically alter the reactivity, transforming the C-I bond from a nucleophilic leaving group into a potential electrophilic center or a group-transfer moiety, opening up entirely new reaction manifolds. acs.orgnih.gov

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules like this compound. Given its instability and diverse potential reaction pathways, in-silico studies can guide experimental efforts, saving time and resources.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states of competing reaction pathways. csic.esacs.org For this compound, this could definitively answer questions about the energetics of elimination versus substitution under various conditions. It could also be used to model the mechanism of novel catalytic diiodination reactions, helping to optimize catalyst design. researchgate.net

Predicting Reactivity and Selectivity: Computational models can predict key properties like bond dissociation energies, molecular orbital energies (LUMO, HOMO), and electrostatic potential maps. acs.org These calculations can help rationalize the reactivity of the C-I bonds and predict how substituents on the octane (B31449) chain would influence selectivity in cross-coupling or other functionalization reactions.

Modeling Non-Covalent Interactions: For applications in materials and supramolecular chemistry, understanding the non-covalent interactions of this compound is crucial. Molecular dynamics (MD) simulations and quantum chemical calculations can model how this compound interacts with other molecules, such as polymers or crystal engineering synthons, through halogen bonding or van der Waals forces. researchgate.net This can aid in the design of new materials with desired morphologies and properties.

Table 2: Potential Applications of Computational Modeling in this compound Research

Computational Method Research Objective Potential Insights for this compound
Density Functional Theory (DFT) Elucidate reaction mechanisms Determine energetic barriers for substitution vs. elimination; model catalytic cycles for synthesis. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulate behavior in condensed phases Predict miscibility and aggregation with polymers in solution; model self-assembly in supramolecular systems. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Characterize non-covalent interactions Quantify the strength and nature of halogen bonds formed by the vicinal diiodide moiety.
Empirical Valence Bond (EVB) Model enzymatic reactions Simulate the catalytic cycle of engineered haloalkane dehalogenases for potential bioremediation or biocatalysis. nih.gov

Integration into Supramolecular Chemistry or Material Science

The presence of two electron-deficient iodine atoms makes this compound an intriguing candidate for use in supramolecular chemistry and materials science, primarily through the formation of halogen bonds. core.ac.uk A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid).

Bidentate Halogen-Bond Donor: The 1,2-disposition of the iodine atoms offers a specific geometry for acting as a "bidentate" or chelating halogen-bond donor. This could be used to direct the assembly of complex supramolecular architectures with high specificity, analogous to how bidentate ligands are used in coordination chemistry. Research has shown that diiodoperfluorocarbons can form discrete aggregates with iodide ions through halogen bonding. colab.ws this compound could be explored as a flexible analogue to construct novel 1D, 2D, or 3D crystalline networks.

Controlling Morphology in Organic Electronics: Processing additives are critical for controlling the nanoscale morphology of the active layer in organic photovoltaic (OPV) devices, which in turn dictates device efficiency. mdpi.comresearchgate.net The isomer 1,8-diiodooctane (B1585395) (DIO) is a widely used and studied additive for this purpose. royalsocietypublishing.orgresearchgate.netacs.org The specific stereochemistry and localized polarity of this compound could offer a different handle to control the phase separation and crystallization of donor polymers and fullerene or non-fullerene acceptors. Its potential to form specific halogen-bonding interactions with components of the blend could lead to unique and potentially more ordered morphologies than those achieved with DIO.

Anion Recognition and Transport: The strong Lewis acidic character of the iodine atoms in this compound could be exploited for the recognition and binding of anions. By incorporating the this compound motif into larger, pre-organized structures, it may be possible to create receptors or even transmembrane transporters for anions like halides or carboxylates, driven by halogen-bonding interactions.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for producing high-purity 1,2-diiodooctane?

  • Methodological Answer : Use a nucleophilic substitution reaction between 1,2-dichlorooctane and sodium iodide in a polar aprotic solvent (e.g., acetone) under reflux. Maintain stoichiometric excess of NaI (2.5 equivalents) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Characterize purity using GC-MS and elemental analysis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify chemical shifts for methylene groups adjacent to iodine (δ ~3.1–3.5 ppm for ¹H; δ ~20–30 ppm for ¹³C).
  • FTIR : Confirm C-I stretching vibrations (~500–600 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peak at m/z 366.02 (C₈H₁₆I₂). Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store in amber glass bottles under inert gas (argon) to prevent photodegradation. Implement spill containment measures (e.g., sodium thiosulfate for iodine neutralization). Regularly monitor air quality for iodine vapors using gas sensors .

Q. How does this compound’s solubility profile influence its utility in organic reactions?

  • Methodological Answer : Test solubility in solvents via Hansen solubility parameters (HSPs). For example, this compound is sparingly soluble in water but miscible with toluene, THF, and DCM. Solubility studies should include temperature-dependent assays (0–60°C) to optimize reaction media .

Advanced Research Questions

Q. How does the regiochemistry of iodine substitution (1,2 vs. 1,8-diiodooctane) affect crystallinity in bulk heterojunction (BHJ) polymer solar cells?

  • Methodological Answer : Compare X-ray diffraction (XRD) patterns of BHJ films incorporating 1,2- vs. 1,8-diiodooctane. Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to analyze molecular packing. The 1,2-isomer’s proximity of iodine atoms may reduce π-π stacking distances, enhancing charge transport but potentially increasing recombination rates .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., purity thresholds, storage conditions). Replicate studies under controlled atmospheres (N₂ vs. air) and analyze degradation products via TGA-MS. Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. Which computational models best predict the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density around iodine atoms. Compare activation energies for oxidative addition steps with experimental kinetic data (e.g., Arrhenius plots). Validate models using isotopic labeling (¹²⁷I vs. ¹²⁵I) to track bond cleavage .

Q. How can accelerated aging studies inform storage protocols for this compound in long-term material science applications?

  • Methodological Answer : Expose samples to elevated temperatures (40–80°C) and UV light (λ = 254 nm) in controlled chambers. Monitor degradation via HPLC-UV and iodometric titration. Develop a predictive Arrhenius-based shelf-life model, correlating degradation rates with storage conditions .

Methodological Frameworks for Research Design

  • Literature Review : Use PICO (Population: reaction systems; Intervention: this compound; Comparison: alternative halogenated agents; Outcome: yield/stability) to structure systematic reviews .
  • Data Validation : Cross-check experimental results with independent studies (e.g., Reaxys, SciFinder) and computational predictions to minimize bias .

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